molecular formula C12H15NO2 B8773952 Phenyl N-cyclopentylcarbamate CAS No. 58713-31-8

Phenyl N-cyclopentylcarbamate

Cat. No.: B8773952
CAS No.: 58713-31-8
M. Wt: 205.25 g/mol
InChI Key: QQUHFUIRBALNSV-UHFFFAOYSA-N
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Description

Phenyl N-cyclopentylcarbamate is a carbamate derivative characterized by a cyclopentyl group attached to the carbamate nitrogen and a phenyl ester moiety. Carbamates are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their stability and bioactivity. This absence limits a detailed introduction, but structural analogs (e.g., phenyl N-(4-chlorophenyl)carbamate) and related methodologies for analyzing phenyl compounds may offer indirect insights .

Properties

CAS No.

58713-31-8

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

phenyl N-cyclopentylcarbamate

InChI

InChI=1S/C12H15NO2/c14-12(13-10-6-4-5-7-10)15-11-8-2-1-3-9-11/h1-3,8-10H,4-7H2,(H,13,14)

InChI Key

QQUHFUIRBALNSV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)OC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Carbamates vs. Amines : Carbamates (e.g., phenyl N-(4-chlorophenyl)carbamate) exhibit hydrolytic stability compared to amines like PE, which are prone to oxidation and require specialized analytical methods (e.g., spectrophotometry with azo-dye formation) .
  • Substituent Effects : The 4-chloro substitution in phenyl N-(4-chlorophenyl)carbamate likely enhances lipophilicity and bioactivity compared to unsubstituted analogs, a trend common in agrochemical design .

Analytical Methodologies

Phenylephrine Hydrochloride (PE):

  • Spectrophotometry: PE reacts with diazotized 2-aminobenzothiazole in alkaline media to form a stable azo dye (λmax = 510 nm, ε = 6.62 × 10³ L·mol⁻¹·cm⁻¹). Linear range: 0.4–10 ppm, with interference from excipients (e.g., starch, lactose) only at >1000 μg .

Carbamates (Indirect Insights):

  • For example, CE and HPLC methods validated for PE in multi-component formulations could theoretically adapt to carbamate analysis .

Stability and Reactivity

  • PE : Degrades under acidic/oxidizing conditions but stabilizes in alkaline media during azo-dye formation .
  • Carbamates: Resistant to hydrolysis under mild conditions but susceptible to strong acids/bases. No stability data for this compound is available.

Q & A

Q. What is the recommended methodology for synthesizing Phenyl N-cyclopentylcarbamate, and how can its purity be validated?

this compound can be synthesized via a nucleophilic substitution reaction between phenylchloroformate and cyclopentylamine. Key steps include:

  • Reaction conditions : Dropwise addition of phenylchloroformate to a stirred solution of cyclopentylamine in dichloromethane at room temperature (1–2 hours).
  • Purification : Recrystallization using ethyl acetate/methanol (9:1 ratio) to remove unreacted starting materials .
  • Characterization : Validate purity via nuclear magnetic resonance (NMR; 1H/13C ) to confirm the carbamate linkage (C=O stretch at ~1700 cm⁻¹ in FTIR) and X-ray crystallography to resolve the crystal structure. Monitor byproduct formation using thin-layer chromatography (TLC) with UV detection .

Q. Which analytical techniques are most effective for quantifying this compound in complex matrices?

Ultra-high-performance liquid chromatography (UHPLC) paired with derivatization agents (e.g., phenyl isothiocyanate) enhances sensitivity for carbamate detection.

  • Derivatization : Optimize reaction time and pH to maximize yield (e.g., 30-minute derivatization at pH 9.0).
  • Method validation : Use a central composite design (CCD) to assess factors like column temperature, mobile phase composition, and flow rate. Validate via spike-and-recovery experiments in biological matrices (e.g., ≥95% recovery) .

Advanced Research Questions

Q. How do structural modifications (e.g., cyclopentyl vs. phenyl substituents) influence the bioactivity of carbamate derivatives?

Comparative studies using X-ray crystallography and molecular docking can elucidate structure-activity relationships:

  • Crystal packing : Analyze intermolecular interactions (e.g., N–H⋯O hydrogen bonds, C–H⋯π stacking) to predict stability and binding affinity. For example, dihedral angles between aromatic rings (e.g., 42.49° in Phenyl N-phenylcarbamate) affect conformational flexibility and enzyme inhibition .
  • Bioactivity assays : Test enzyme inhibition (e.g., acetylcholinesterase) using modified carbamates with varying substituents. Correlate IC50 values with steric/electronic effects of the cyclopentyl group .

Q. How can researchers resolve contradictions in reported bioactivity data for carbamate derivatives?

Discrepancies (e.g., conflicting IC50 values) may arise from:

  • Experimental variables : Differences in assay conditions (pH, temperature) or solvent polarity.
  • Analytical validation : Replicate studies using standardized protocols (e.g., OECD guidelines) and cross-validate via LC-MS/MS to confirm compound integrity .
  • Meta-analysis : Aggregate data from multiple studies (e.g., enzyme inhibition, antimicrobial activity) and apply multivariate statistics to identify outliers or confounding factors .

Q. What strategies are recommended for evaluating the stability of this compound under varying storage conditions?

  • Accelerated stability studies : Expose the compound to stressors (40°C/75% RH for 6 months) and monitor degradation via UHPLC.
  • Degradation pathways : Identify hydrolysis products (e.g., cyclopentylamine) using high-resolution mass spectrometry (HRMS).
  • pH-dependent stability : Assess solubility and degradation kinetics in buffers (pH 3–10). Carbamates typically hydrolyze faster under alkaline conditions due to nucleophilic attack on the carbonyl carbon .

Q. How can intermolecular interactions in this compound crystals inform material design?

X-ray crystallography data (e.g., infinite 1D polymeric chains via N–H⋯O bonds) can guide the design of supramolecular assemblies:

  • Hydrogen-bond networks : Map interactions to predict mechanical/thermal stability.
  • C–H⋯π interactions : Quantify their contribution to lattice energy (e.g., 2.5–3.0 Å distances) using Hirshfeld surface analysis. Such data are critical for developing crystalline materials with tailored porosity or reactivity .

Methodological Tables

Q. Table 1. Key Analytical Parameters for this compound

ParameterMethodOptimal ConditionsReference
Purity ValidationNMR (¹H/¹³C)δ 7.2–7.5 ppm (aryl protons)
Quantification in MatricesUHPLC-UVC18 column, 0.5 mL/min, 254 nm
Stability MonitoringAccelerated Degradation40°C/75% RH, 6-month study

Q. Table 2. Structural Parameters from X-ray Crystallography

Interaction TypeDistance (Å)Angle (°)Role in Stability
N–H⋯O Hydrogen Bond2.821651D polymeric chains
C–H⋯π Stacking3.12145Lattice stabilization
Dihedral Angle (Aromatic Rings)42.49Conformational flexibility

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